4-(1-Methoxypropyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxypropyl)naphthalen-1-amine: is an organic compound with the molecular formula C₁₄H₁₇NO . It is a derivative of naphthalene, featuring a methoxypropyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxypropyl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with methoxypropylamine. One common method includes the alkylation of naphthalene with 1-bromo-3-methoxypropane, followed by amination with ammonia or an amine source under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation and amination reactions. These processes are optimized for yield and purity, often involving catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methoxypropyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-4-(1-Methoxypropyl)naphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(1-Methoxypropyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Methoxypropyl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
1-Naphthylamine: A simpler derivative of naphthalene with an amino group.
2-Naphthylamine: Another naphthalene derivative with the amino group in a different position.
Naphthalene-1-methanol: A naphthalene derivative with a methanol group instead of an amine.
Uniqueness: 4-(1-Methoxypropyl)naphthalen-1-amine is unique due to the presence of both a methoxypropyl group and an amino group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1-methoxypropyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-14(16-2)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,14H,3,15H2,1-2H3 |
InChI Key |
RQQHIBSIEOQSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C2=CC=CC=C21)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.